
N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine is an organotin compound characterized by the presence of a tin atom bonded to a nitrogen atom, which is further connected to a 2,4-dimethylpentan-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine typically involves the reaction of trimethyltin chloride with 2,4-dimethylpentan-3-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine involves its interaction with specific molecular targets. The tin atom can form coordination complexes with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-Dimethylpentan-3-yl)-methylbenzamides
- 2,4-Dimethyl-3-pentanol
- N-(2,4-Dimethylpentan-3-yl)carbamimidothioic acid
Uniqueness
N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to similar compounds. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
138507-31-0 |
|---|---|
Molekularformel |
C10H25NSn |
Molekulargewicht |
278.02 g/mol |
IUPAC-Name |
2,4-dimethyl-N-trimethylstannylpentan-3-amine |
InChI |
InChI=1S/C7H16N.3CH3.Sn/c1-5(2)7(8)6(3)4;;;;/h5-8H,1-4H3;3*1H3;/q-1;;;;+1 |
InChI-Schlüssel |
RMHWEKCEKBCVDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)C)N[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
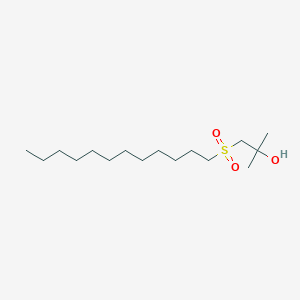


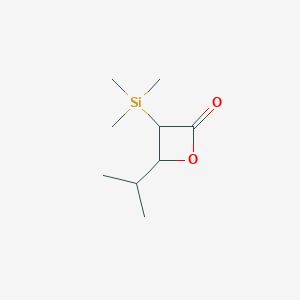
![2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B14276248.png)
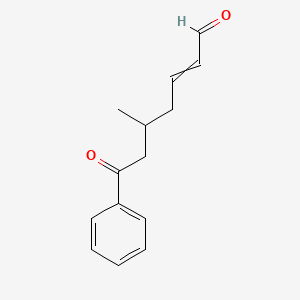
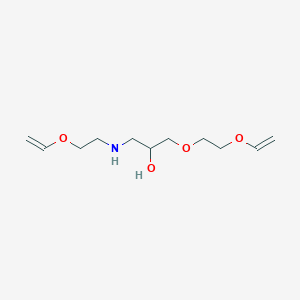


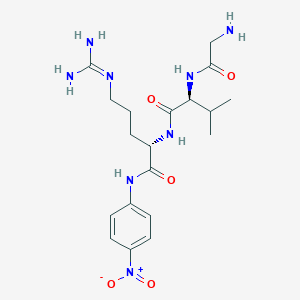
![2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester](/img/structure/B14276294.png)


